Ponciretin

Descripción

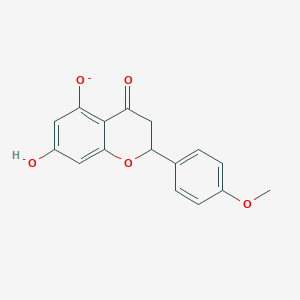

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C16H13O5- |

|---|---|

Peso molecular |

285.27 g/mol |

Nombre IUPAC |

7-hydroxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydrochromen-5-olate |

InChI |

InChI=1S/C16H14O5/c1-20-11-4-2-9(3-5-11)14-8-13(19)16-12(18)6-10(17)7-15(16)21-14/h2-7,14,17-18H,8H2,1H3/p-1 |

Clave InChI |

HMUJXQRRKBLVOO-UHFFFAOYSA-M |

SMILES canónico |

COC1=CC=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)[O-] |

Sinónimos |

ponciretin |

Origen del producto |

United States |

Foundational & Exploratory

Ponciretin's Mechanism of Action in Inflammation: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Ponciretin, a flavonoid and the primary gut microbiota metabolite of poncirin, has demonstrated significant anti-inflammatory properties. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's action. It focuses on its role in modulating key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), and its influence on the balance of T-helper 17 (Th17) and regulatory T (Treg) cells. This document summarizes key quantitative data, provides detailed experimental protocols for assessing its activity, and utilizes visualizations to elucidate complex biological interactions, offering a comprehensive resource for researchers in immunology and drug discovery.

Core Mechanism of Action: Multi-Target Inhibition of Inflammatory Cascades

This compound exerts its anti-inflammatory effects through a multi-pronged approach, primarily by interfering with pro-inflammatory signaling at the receptor and intracellular levels. Its principal mechanisms include the inhibition of the TLR4/NF-κB signaling cascade and the modulation of the Th17/Treg cell axis, which are critical in the pathogenesis of inflammatory diseases like colitis.[1]

Inhibition of Toll-Like Receptor 4 (TLR4) and NF-κB Signaling Pathway

A cornerstone of this compound's anti-inflammatory activity is its ability to directly interfere with the binding of lipopolysaccharide (LPS) to Toll-Like Receptor 4 (TLR4) on macrophages.[1] This initial blockade prevents the activation of downstream signaling cascades that are central to the inflammatory response.

The canonical NF-κB pathway is a primary target.[2][3][4] In unstimulated cells, the NF-κB dimer (typically p65/p50) is held inactive in the cytoplasm by an inhibitory protein, IκBα.[3][5] Upon stimulation by LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα.[2][3] This releases the NF-κB dimer, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including cytokines like TNF-α, IL-1β, and IL-6.[6][7]

This compound disrupts this process by preventing the initial LPS-TLR4 binding, thereby suppressing NF-κB activation and subsequent pro-inflammatory cytokine production.[1] The anti-inflammatory effect of this compound has been shown to be superior to its parent compound, poncirin.[1]

Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK signaling pathway, comprising cascades like ERK, p38, and JNK, is another crucial regulator of inflammation.[8] Activation of these pathways by inflammatory stimuli leads to the phosphorylation of transcription factors that, in turn, induce the expression of inflammatory genes, including cytokines and chemokines.[9] Flavonoids, as a class, are well-documented inhibitors of MAPK signaling. For instance, quercetin (B1663063) has been shown to suppress the activation of ERK and p38 MAP kinases in LPS-stimulated macrophages.[10] While direct studies on this compound's effect on all MAPK branches are emerging, related compounds like phloretin (B1677691) have been shown to suppress the phosphorylation of Akt, MAPKs, and the nuclear translocation of NF-κB subunit p65.[11] It is highly probable that this compound shares this mechanism, inhibiting the phosphorylation of key MAPK components, thereby contributing to its overall anti-inflammatory profile.

Regulation of Th17/Treg Cell Balance

Chronic inflammation is often characterized by an imbalance between pro-inflammatory T-helper 17 (Th17) cells and anti-inflammatory regulatory T (Treg) cells. In conditions like colitis, there is an increased differentiation of Th17 cells, which produce inflammatory cytokines like IL-17, and a decrease in Treg cells.[1] this compound has been shown to correct this imbalance. It suppresses the differentiation of splenocytes into Th17 cells and inhibits the expression of IL-17 in vitro.[1] Concurrently, it promotes the differentiation of splenocytes into Treg cells. This dual action helps to resolve inflammation and restore immune homeostasis.[1]

Quantitative Data Summary

The following tables summarize the available quantitative data on the anti-inflammatory effects of this compound and its parent compound, poncirin. Data is primarily derived from in vitro and in vivo models of inflammation.

Table 1: Effect of this compound on Inflammatory Markers in TNBS-Induced Colitis in Mice

| Parameter | Treatment Group | Result | Reference |

|---|---|---|---|

| Colon Shortening | Poncirin / this compound | Inhibition | [1] |

| Myeloperoxidase (MPO) Activity | Poncirin / this compound | Inhibition | [1] |

| NF-κB Activation | Poncirin / this compound | Inhibition | [1] |

| Th17 Cell Differentiation | Poncirin / this compound | Inhibition | [1] |

| Treg Cell Differentiation | Poncirin / this compound | Increase | [1] |

| Occludin, Claudin-1, ZO-1 Expressions | Poncirin / this compound | Increase |[1] |

Table 2: In Vitro Effects of this compound

| Assay | Cell Type / System | Effect of this compound | Reference |

|---|---|---|---|

| Th17 Cell Differentiation | Mouse Splenocytes | Suppression | [1] |

| IL-17 and Foxp3 Expression | Mouse Splenocytes | Suppression | [1] |

| Macrophage Activation (LPS-stimulated) | Peritoneal Macrophages | Inhibition (via blocking LPS binding to TLR4) | [1] |

| Treg Cell Differentiation | Mouse Splenocytes | Increase |[1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the anti-inflammatory action of this compound.

General Experimental Workflow

A typical in vitro study to assess the anti-inflammatory effects of this compound on macrophages involves cell culture, stimulation with an inflammatory agent like LPS, treatment with this compound, and subsequent analysis of inflammatory markers.

Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophage cells are commonly used.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.

-

Plating: Cells are seeded into appropriate plates (e.g., 96-well for viability, 24-well for ELISA, 6-well for Western Blot/PCR) and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium. Cells are pre-treated with various concentrations of this compound (or vehicle control, e.g., DMSO) for 1-2 hours.

-

Stimulation: Lipopolysaccharide (LPS) is added to the wells (except for the negative control group) to a final concentration of 1 µg/mL to induce an inflammatory response. Cells are then incubated for a specified period (e.g., 24 hours).

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

-

Sample Collection: After incubation, the cell culture supernatant is collected and centrifuged to remove cellular debris.

-

Assay Procedure: The concentrations of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) in the supernatant are measured using commercially available ELISA kits according to the manufacturer's instructions.

-

Detection: The absorbance is read on a microplate reader at the appropriate wavelength (typically 450 nm).

-

Quantification: Cytokine concentrations are calculated based on a standard curve generated from recombinant cytokine standards.

Western Blot Analysis for Protein Expression and Phosphorylation

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against target proteins (e.g., phospho-p65, IκBα, phospho-ERK, total ERK, β-actin).

-

Secondary Antibody: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.

Quantitative Real-Time PCR (qRT-PCR) for mRNA Expression

-

RNA Extraction: Total RNA is extracted from the treated cells using a commercial RNA isolation kit (e.g., TRIzol reagent).

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcription kit.

-

PCR Amplification: qRT-PCR is performed using a thermal cycler with specific primers for target genes (e.g., Tnf, Il6, Il1b) and a housekeeping gene (e.g., Gapdh or Actb) for normalization. SYBR Green is typically used for detection.

-

Data Analysis: The relative expression of target genes is calculated using the 2-ΔΔCt method.

Conclusion and Future Directions

This compound is a potent anti-inflammatory flavonoid that acts through multiple, interconnected mechanisms. Its ability to inhibit the LPS/TLR4/NF-κB axis and modulate the Th17/Treg balance highlights its therapeutic potential for inflammatory diseases, particularly inflammatory bowel disease. Future research should focus on elucidating its effects on other key inflammatory pathways, such as the JAK-STAT and NLRP3 inflammasome pathways, and further defining its pharmacokinetic and safety profiles in preclinical and clinical settings. The development of advanced drug delivery systems could also enhance its bioavailability and therapeutic efficacy.

References

- 1. Poncirin and its metabolite this compound attenuate colitis in mice by inhibiting LPS binding on TLR4 of macrophages and correcting Th17/Treg imbalance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers [mdpi.com]

- 3. NF-κB - Wikipedia [en.wikipedia.org]

- 4. The NF-κB Family of Transcription Factors and Its Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. Frontiers | Puerarin Ameliorates Caerulein-Induced Chronic Pancreatitis via Inhibition of MAPK Signaling Pathway [frontiersin.org]

- 9. Mapk Signaling Is Required for Dedifferentiation of Acinar Cells and Development of Pancreatic Intraepithelial Neoplasia in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quercetin suppresses proinflammatory cytokines production through MAP kinases andNF-kappaB pathway in lipopolysaccharide-stimulated macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Ponciretin's Biological Activity in Gut Microbiota: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ponciretin, a key flavonoid metabolite derived from the enzymatic action of gut microbiota on its precursor poncirin (B190377), has emerged as a significant modulator of gut health. This technical guide provides a comprehensive overview of the biological activities of this compound within the gastrointestinal tract, with a particular focus on its interactions with the gut microbiota. Accumulating evidence demonstrates this compound's potent anti-inflammatory properties, its capacity to enhance intestinal barrier function, and its influence on the composition and metabolic output of the gut microbiome. This document synthesizes the current understanding of this compound's mechanisms of action, presents quantitative data from relevant studies, details experimental protocols for its investigation, and provides visual representations of the key signaling pathways involved. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of gastroenterology, microbiology, and pharmacology who are engaged in the development of novel therapeutics for gut-related disorders.

Introduction

The intricate interplay between dietary compounds, the gut microbiota, and host physiology is a rapidly evolving field of research with profound implications for human health and disease. Flavonoids, a diverse group of polyphenolic compounds found in fruits and vegetables, are increasingly recognized for their health-promoting effects, many of which are mediated through their interaction with the gut microbiome. This compound, the aglycone of poncirin, is a flavanone (B1672756) that is liberated through the enzymatic activity of intestinal bacteria.[1][2][3] While poncirin is abundant in citrus fruits, its direct oral administration often results in low systemic bioavailability. However, its biotransformation into this compound by the gut microbiota significantly enhances its biological activity within the gastrointestinal tract.[1][4]

This guide will delve into the multifaceted biological activities of this compound, focusing on three key areas: its anti-inflammatory effects, its role in maintaining gut barrier integrity, and its impact on the gut microbiota composition and production of short-chain fatty acids (SCFAs).

Data Presentation: Quantitative Effects of this compound and its Precursor on Gut Microbiota and Associated Metabolites

The following tables summarize the quantitative data from preclinical studies investigating the effects of poncirin (the precursor to this compound) on the gut microbiota composition and the production of short-chain fatty acids (SCFAs). While direct quantitative data for this compound is still emerging, the data for poncirin provides valuable insights into the potential effects of its active metabolite.

Table 1: Effect of Poncirin (PC) on Gut Microbiota Composition in Mice [5][6]

| Bacterial Genus | Treatment Group | Fold Change vs. Control | Statistical Significance |

| Parabacteroides | PC | 1.2x increase | p < 0.05 |

| Bacteroides | PC | 2.4x increase | p < 0.01 |

Table 2: Effect of Poncirin (PC) on Fecal Short-Chain Fatty Acid (SCFA) Levels in Mice [5][6]

| SCFA | Treatment Group | Fold Change vs. Control | Statistical Significance |

| Acetic Acid | PC | 1.8x increase | p < 0.01 |

| Isobutyric Acid | PC | 1.2x increase | p < 0.05 |

| Isovaleric Acid | PC | 1.3x increase | p < 0.05 |

Key Biological Activities and Mechanisms of Action

Anti-inflammatory Effects

This compound exhibits significant anti-inflammatory properties, particularly in the context of inflammatory bowel disease (IBD).[2][4] Its primary mechanism of action involves the modulation of the innate and adaptive immune systems.

This compound has been shown to attenuate inflammatory responses by inhibiting the lipopolysaccharide (LPS)-induced activation of the Toll-like receptor 4 (TLR4) signaling pathway in macrophages.[2][4] LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of TLR4, leading to the activation of the transcription factor nuclear factor-kappa B (NF-κB) and the subsequent production of pro-inflammatory cytokines. This compound is believed to interfere with the binding of LPS to TLR4, thereby preventing the initiation of this inflammatory cascade.[4]

The balance between pro-inflammatory T helper 17 (Th17) cells and anti-inflammatory regulatory T (Treg) cells is crucial for maintaining intestinal homeostasis. In inflammatory conditions such as colitis, this balance is often skewed towards a Th17-dominant response. This compound has been demonstrated to restore this balance by promoting the differentiation of Treg cells while inhibiting the differentiation of Th17 cells.[4] This effect is likely mediated through the regulation of key transcription factors, such as Foxp3 (for Tregs) and RORγt (for Th17 cells).

Enhancement of Gut Barrier Function

The intestinal epithelial barrier plays a critical role in preventing the translocation of harmful substances from the gut lumen into the systemic circulation. This barrier is maintained by tight junctions, which are complex protein structures that seal the space between adjacent epithelial cells. In inflammatory conditions, the integrity of the gut barrier is often compromised. This compound has been shown to enhance gut barrier function by increasing the expression of key tight junction proteins, including occludin and claudin-1.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the biological activity of this compound in the context of the gut microbiota.

In Vitro Biotransformation of Poncirin to this compound by Gut Microbiota

This protocol is designed to assess the metabolic conversion of poncirin to this compound by human or animal gut microbiota under anaerobic conditions.

Materials:

-

Fresh fecal sample from a healthy donor

-

Anaerobic chamber

-

General anaerobic medium (e.g., GAM broth)

-

Poncirin standard

-

This compound standard

-

High-performance liquid chromatography (HPLC) system

-

Sterile phosphate-buffered saline (PBS)

Procedure:

-

Prepare a fecal slurry by homogenizing the fresh fecal sample (1:10 w/v) in sterile, anaerobic PBS inside an anaerobic chamber.

-

Inoculate the anaerobic medium with the fecal slurry (e.g., 5% v/v).

-

Add poncirin to the inoculated medium to a final concentration of, for example, 100 µM. A control with no poncirin should also be prepared.

-

Incubate the cultures anaerobically at 37°C.

-

At various time points (e.g., 0, 6, 12, 24, and 48 hours), collect aliquots of the culture.

-

Centrifuge the aliquots to pellet the bacteria and debris.

-

Extract the supernatant with an equal volume of ethyl acetate (B1210297).

-

Evaporate the ethyl acetate layer to dryness and reconstitute the residue in a suitable solvent for HPLC analysis.

-

Analyze the samples by HPLC, using poncirin and this compound standards to identify and quantify the compounds.

TNBS-Induced Colitis Mouse Model

This animal model is commonly used to induce a form of colitis that mimics some aspects of human IBD, allowing for the in vivo evaluation of therapeutic agents like this compound.[2][4]

Materials:

-

Male C57BL/6 mice (6-8 weeks old)

-

2,4,6-Trinitrobenzenesulfonic acid (TNBS) solution

-

Catheter

-

This compound

-

Vehicle control (e.g., 0.5% carboxymethylcellulose)

Procedure:

-

Anesthetize the mice.

-

Slowly administer 100 µL of 5% TNBS in 50% ethanol intrarectally using a catheter inserted approximately 4 cm into the colon. Control mice receive 50% ethanol only.

-

Keep the mice in a head-down position for at least 60 seconds to ensure the distribution of the TNBS solution within the colon.

-

Administer this compound (e.g., 10 mg/kg) or vehicle orally once daily, starting from the day of TNBS administration.

-

Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool to calculate the Disease Activity Index (DAI).

-

After a set period (e.g., 7 days), euthanize the mice and collect the colon.

-

Measure the colon length and collect tissue samples for histological analysis (e.g., H&E staining) and biochemical assays (e.g., myeloperoxidase activity to assess neutrophil infiltration).

16S rRNA Gene Sequencing for Gut Microbiota Analysis

This technique is used to profile the composition of the gut microbial community.

Materials:

-

Fecal samples from experimental animals

-

DNA extraction kit

-

Primers targeting a variable region of the 16S rRNA gene (e.g., V3-V4)

-

PCR reagents

-

Next-generation sequencing platform (e.g., Illumina MiSeq)

-

Bioinformatics software for data analysis (e.g., QIIME, mothur)

Procedure:

-

Extract total DNA from the fecal samples using a commercially available kit.

-

Amplify the target region of the 16S rRNA gene by PCR using universal primers with attached sequencing adapters and barcodes.

-

Purify the PCR products.

-

Quantify and pool the libraries.

-

Sequence the pooled libraries on a next-generation sequencing platform.

-

Process the raw sequencing data to remove low-quality reads and chimeras.

-

Cluster the sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs).

-

Assign taxonomy to the OTUs/ASVs by comparing them to a reference database (e.g., Greengenes, SILVA).

-

Analyze the microbial community composition, diversity, and perform statistical comparisons between different experimental groups.

LC-MS/MS for Fecal Short-Chain Fatty Acid (SCFA) Quantification

This method allows for the precise and sensitive quantification of SCFAs in fecal samples.

Materials:

-

Fecal samples

-

Internal standards (e.g., isotopically labeled SCFAs)

-

Derivatization agent (e.g., 3-nitrophenylhydrazine)

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

-

Extraction solvent (e.g., diethyl ether)

Procedure:

-

Homogenize fecal samples in a suitable buffer and spike with internal standards.

-

Acidify the homogenate and extract the SCFAs with an organic solvent.

-

Evaporate the organic solvent and reconstitute the residue.

-

Derivatize the SCFAs to improve their chromatographic and mass spectrometric properties.

-

Analyze the derivatized samples by LC-MS/MS using a multiple reaction monitoring (MRM) method for targeted quantification.

-

Construct calibration curves using standard solutions of SCFAs to determine the concentrations in the fecal samples.

Western Blot for Tight Junction Protein Expression

This technique is used to measure the protein levels of tight junction components like occludin and claudin-1 in intestinal tissue or cell lysates.

Materials:

-

Intestinal tissue or cultured intestinal epithelial cells

-

Lysis buffer

-

Protein assay kit

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF or nitrocellulose membranes

-

Primary antibodies against occludin, claudin-1, and a loading control (e.g., β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Homogenize tissue samples or lyse cultured cells in lysis buffer to extract total protein.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins from the gel to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific to the target proteins.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

Conclusion

This compound, a gut microbial metabolite of poncirin, demonstrates significant potential as a therapeutic agent for gut-related inflammatory disorders. Its multifaceted biological activities, including the attenuation of inflammation through the TLR4/NF-κB pathway, modulation of the Th17/Treg balance, and enhancement of intestinal barrier function, highlight its importance in maintaining gut homeostasis. Further research, particularly clinical trials, is warranted to fully elucidate the therapeutic efficacy of this compound in human populations. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the promising therapeutic applications of this natural compound.

References

- 1. Principles and Workflow of 16S/18S/ITS Amplicon Sequencing - CD Genomics [cd-genomics.com]

- 2. Poncirin and its metabolite this compound attenuate colitis in mice by inhibiting LPS binding on TLR4 of macrophages and correcting Th17/Treg imbalance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 16S rRNA Sequencing Guide [blog.microbiomeinsights.com]

- 4. [PDF] Quantification of Fecal Short Chain Fatty Acids by Liquid Chromatography Tandem Mass Spectrometry—Investigation of Pre-Analytic Stability | Semantic Scholar [semanticscholar.org]

- 5. Quantification of Fecal Short Chain Fatty Acids by Liquid Chromatography Tandem Mass Spectrometry—Investigation of Pre-Analytic Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. microbenotes.com [microbenotes.com]

The Anti-inflammatory Effects of Ponciretin on Macrophages: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ponciretin, a flavonoid metabolite of poncirin (B190377) found in the fruit of Poncirus trifoliata, has demonstrated significant anti-inflammatory properties, particularly in macrophages. This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound's effects, focusing on its modulation of key inflammatory signaling pathways. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for researchers in immunology and drug discovery.

Introduction

Macrophages are pivotal cells in the innate immune system, orchestrating the inflammatory response to pathogens and cellular damage. However, their dysregulation can lead to chronic inflammatory diseases. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, triggering the production of a cascade of pro-inflammatory mediators. These include nitric oxide (NO), prostaglandin (B15479496) E2 (PGE₂), and cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). The production of these molecules is largely regulated by the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. This compound has emerged as a promising natural compound that can effectively suppress these inflammatory responses. This document elucidates the anti-inflammatory actions of this compound on macrophages, providing detailed methodologies for its investigation.

Mechanism of Action of this compound

This compound exerts its anti-inflammatory effects primarily by inhibiting the activation of the NF-κB and MAPK signaling pathways in macrophages. The anti-inflammatory effect of this compound has been shown to be superior to that of its precursor, poncirin.[1]

Inhibition of the NF-κB Pathway

The NF-κB pathway is a central regulator of inflammation. In resting macrophages, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation with LPS, IκB is phosphorylated and subsequently degraded, allowing NF-κB (a heterodimer of p50 and p65 subunits) to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound has been shown to suppress NF-κB activation by inhibiting the degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit.[2][3] Some studies suggest that poncirin and its metabolite this compound may achieve this by directly inhibiting the binding of LPS to Toll-like receptor 4 (TLR4) on the macrophage surface.[1]

Modulation of the MAPK Pathway

The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, also plays a crucial role in the inflammatory response.[4][5] Activation of these kinases by LPS leads to the phosphorylation of various transcription factors that, in concert with NF-κB, drive the expression of inflammatory mediators. This compound has been observed to decrease the phosphorylation of key MAPK proteins, although the specifics of its interaction with each MAPK member are still under investigation.[6][7]

Quantitative Effects of this compound on Inflammatory Mediators

The inhibitory effects of this compound on the production of key inflammatory mediators by LPS-stimulated macrophages are dose-dependent. The following tables summarize the quantitative data from various studies. It is important to note that the precursor, poncirin, also shows activity, as it can be metabolized to this compound.[1]

Table 1: Effect of Poncirin on Pro-inflammatory Mediator Production in LPS-Stimulated RAW 264.7 Macrophages

| Mediator | Poncirin Concentration | Inhibition | Reference |

| iNOS Protein | Concentration-dependent | Reduction | [2][3] |

| COX-2 Protein | Concentration-dependent | Reduction | [2][3] |

| iNOS mRNA | Concentration-dependent | Reduction | [2][3] |

| COX-2 mRNA | Concentration-dependent | Reduction | [2][3] |

| TNF-α mRNA | Concentration-dependent | Reduction | [2][3] |

| IL-6 mRNA | Concentration-dependent | Reduction | [2][3] |

Table 2: Effect of Phloretin (B1677691) (structurally similar to this compound) on Pro-inflammatory Mediator Production in LPS-Stimulated RAW 264.7 Macrophages

| Mediator | Phloretin Concentration | Effect | Reference |

| NO | 10 µM | Significant Inhibition | [6][7] |

| PGE₂ | 10 µM | Significant Inhibition | [6][7] |

| IL-6 | 10 µM | Significant Inhibition | [6][7] |

| TNF-α | 10 µM | Significant Inhibition | [6][7] |

| iNOS | 10 µM | Significant Inhibition | [6][7] |

| COX-2 | 10 µM | Significant Inhibition | [6][7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the anti-inflammatory effects of this compound on macrophages.

Cell Culture and Treatment

Murine macrophage cell lines, such as RAW 264.7, are commonly used models.[8][9]

-

Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.

-

Cell Plating: Seed the cells in appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) at a suitable density and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.[10] A vehicle control (e.g., DMSO) should be run in parallel.[10]

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a concentration of 10-1000 ng/mL for a specified duration (e.g., 24 hours).[11][12]

Measurement of Nitric Oxide (NO) Production

NO production is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite (B80452), in the culture supernatant using the Griess assay.[8][9][13]

-

Sample Collection: After treatment and stimulation, collect the cell culture supernatant.

-

Griess Reaction: Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Quantification: Measure the absorbance at 540 nm using a microplate reader. The nitrite concentration is determined by comparison with a sodium nitrite standard curve.

Measurement of Prostaglandin E₂ (PGE₂) and Cytokine Production

The levels of PGE₂, TNF-α, IL-6, and IL-1β in the cell culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Sample Collection: Collect the cell culture supernatant after the experimental period.

-

ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific kit.[14][15][16][17][18] This typically involves adding the supernatant to antibody-coated microplates, followed by incubation with a detection antibody and a substrate for colorimetric detection.

-

Quantification: Measure the absorbance using a microplate reader and calculate the concentration of the target molecule based on a standard curve.

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is used to determine the protein levels of key signaling molecules to elucidate the mechanism of action.[10]

-

Protein Extraction: Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors.[19]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.[19]

-

Immunoblotting: Block the membrane and then incubate with primary antibodies against total and phosphorylated forms of p65, IκBα, ERK, JNK, and p38. A loading control like β-actin or GAPDH should also be used.[19]

-

Detection: After washing, incubate the membrane with an appropriate HRP-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) reagent.[10]

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

qRT-PCR is employed to measure the mRNA expression levels of pro-inflammatory genes.

-

RNA Extraction: Isolate total RNA from the treated cells using a suitable reagent like TRIzol.[20]

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

qRT-PCR: Perform real-time PCR using specific primers for iNOS, COX-2, TNF-α, IL-6, IL-1β, and a housekeeping gene (e.g., β-actin or GAPDH) for normalization.[21][22]

-

Data Analysis: Analyze the relative gene expression using the ΔΔCt method.

Visualizations

Experimental Workflow

Caption: Experimental workflow for studying this compound's effects.

This compound's Inhibition of Inflammatory Signaling Pathways

Caption: this compound's inhibitory action on inflammatory pathways.

Conclusion

This compound demonstrates potent anti-inflammatory effects on macrophages by targeting the NF-κB and MAPK signaling pathways. This leads to a significant reduction in the production of key inflammatory mediators. The detailed protocols and compiled data in this guide provide a solid foundation for further research into the therapeutic potential of this compound for inflammatory diseases. Future studies should focus on in vivo models to validate these findings and further elucidate the intricate molecular interactions of this compound within the inflammatory cascade.

References

- 1. Poncirin and its metabolite this compound attenuate colitis in mice by inhibiting LPS binding on TLR4 of macrophages and correcting Th17/Treg imbalance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pure.ewha.ac.kr [pure.ewha.ac.kr]

- 3. Inhibition of LPS-induced iNOS, COX-2 and cytokines expression by poncirin through the NF-kappaB inactivation in RAW 264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Targeting MAPK Pathways by Naringenin Modulates Microglia M1/M2 Polarization in Lipopolysaccharide-Stimulated Cultures [frontiersin.org]

- 6. Evaluation of the anti-inflammatory effects of phloretin and phlorizin in lipopolysaccharide-stimulated mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7: Version 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. 2.7. Measurement of cytokine and nitric oxide production from macrophages [bio-protocol.org]

- 12. researchgate.net [researchgate.net]

- 13. Nitric oxide secretion assay by murine macrophages | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 14. raybiotech.com [raybiotech.com]

- 15. cloud-clone.com [cloud-clone.com]

- 16. elkbiotech.com [elkbiotech.com]

- 17. Prostaglandin E2 ELISA Kit (ab133021) is not available | Abcam [abcam.com]

- 18. file.elabscience.com [file.elabscience.com]

- 19. benchchem.com [benchchem.com]

- 20. Anti-Inflammatory Effect of a Polysaccharide Derived from Artocarpus heterophyllus Lam. Pulp on Lipopolysaccharide-Stimulated RAW264.7 Macrophages Through Inhibiting MAPK/ERK Signaling Pathway [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

Ponciretin's Role in Modulating Cytokine Production: A Technical Guide

Abstract

Ponciretin, the primary active metabolite of the flavonoid glycoside Poncirin (B190377), has demonstrated significant anti-inflammatory properties by modulating the production of key cytokines. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's immunomodulatory effects, with a focus on its interaction with critical inflammatory signaling pathways. Quantitative data from in vitro and in vivo studies are summarized, and detailed experimental protocols are provided for researchers. The guide visualizes the core signaling cascades and experimental workflows to facilitate a deeper understanding of this compound's potential as a therapeutic agent for inflammatory diseases.

Introduction

Chronic inflammation is a key pathological feature of numerous diseases, driven by an overproduction of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β). Flavonoids, a class of natural polyphenolic compounds, are recognized for their potent anti-inflammatory activities. Poncirin, a flavanone (B1672756) glycoside found in the fruit of Poncirus trifoliata, is a traditional medicine constituent used for treating inflammatory conditions.[1]

Upon oral administration, Poncirin is poorly absorbed but is metabolized by gut microbiota into its aglycone form, this compound (5, 7-dihydroxy-4'-methoxyflavanone).[1] This biotransformation is crucial, as this compound is considered the primary active metabolite, exhibiting superior anti-inflammatory effects compared to its precursor.[1] This guide elucidates the mechanisms by which this compound exerts its cytokine-modulating effects, its impact on immune cell function, and its therapeutic potential.

Mechanism of Action: Key Signaling Pathways

This compound modulates cytokine production primarily by interfering with the upstream signaling cascades that lead to the transcription of pro-inflammatory genes. The core of its activity involves the inhibition of the Toll-like Receptor 4 (TLR4) and Nuclear Factor-kappa B (NF-κB) signaling pathways, with potential involvement of the Mitogen-Activated Protein Kinase (MAPK) pathway.

Inhibition of the TLR4/NF-κB Signaling Pathway

The NF-κB signaling pathway is a cornerstone of the inflammatory response, responsible for inducing the expression of numerous pro-inflammatory cytokines.[2] this compound's primary mechanism involves disrupting this pathway at its initial stages.

-

LPS-TLR4 Binding Inhibition: In macrophages, inflammation is often triggered when lipopolysaccharide (LPS), an endotoxin (B1171834) from Gram-negative bacteria, binds to Toll-like Receptor 4 (TLR4). This compound has been shown to directly inhibit the binding of LPS to TLR4 on the macrophage surface.[1] This action is a critical upstream intervention, preventing the initiation of the entire inflammatory cascade.

-

Inhibition of IκB-α Degradation: The downstream signaling from TLR4 activation typically leads to the phosphorylation and subsequent degradation of the inhibitor of NF-κB, IκB-α. This degradation releases the NF-κB p50/p65 heterodimer. Studies on the precursor, Poncirin, show that it prevents this LPS-induced degradation and phosphorylation of IκB-α.[2]

-

Blockade of NF-κB Nuclear Translocation: By stabilizing IκB-α, this compound effectively prevents the nuclear translocation of the active NF-κB p50 and p65 subunits.[2][3] When NF-κB cannot enter the nucleus, it cannot bind to the promoter regions of its target genes, thereby halting the transcription of pro-inflammatory cytokines like TNF-α and IL-6.[2]

Caption: this compound inhibits the LPS-induced NF-κB pathway by blocking LPS binding to TLR4.

Modulation of MAPK Pathways

The Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38, are also involved in regulating inflammatory responses. While direct evidence for this compound is emerging, studies on its precursor, Poncirin, have shown that it significantly inhibits the LPS-induced phosphorylation of JNK, ERK, and p38.[3][4] This suggests that modulation of MAPK signaling may be a secondary mechanism through which this compound suppresses cytokine production.

Influence on Th17/Treg Cell Balance

Beyond macrophages, this compound modulates the adaptive immune response by influencing T-cell differentiation. In a mouse model of colitis, this compound was found to correct the imbalance between pro-inflammatory Th17 cells and anti-inflammatory regulatory T (Treg) cells.[1] It suppresses the differentiation of splenocytes into Th17 cells, thereby reducing the expression of the cytokine IL-17, while promoting the differentiation of Treg cells.[1]

Caption: this compound shifts T-cell balance by inhibiting Th17 and promoting Treg differentiation.

Quantitative Analysis of Cytokine Modulation

The inhibitory effects of this compound and its precursor Poncirin on cytokine production are dose-dependent. The following tables summarize the available quantitative data from key studies.

Table 1: In Vitro Inhibition of Pro-inflammatory Mediators by Poncirin

Studies on RAW 264.7 macrophages stimulated with Lipopolysaccharide (LPS).

| Mediator | Poncirin Concentration (µM) | Inhibition Effect | Reference |

| TNF-α Production | 25 | Significant Reduction | [2][3] |

| 50 | Stronger Reduction | [2][3] | |

| 100 | Maximal Reduction Observed | [2][3] | |

| IL-6 Production | 25 | Significant Reduction | [2][3] |

| 50 | Stronger Reduction | [2][3] | |

| 100 | Maximal Reduction Observed | [2][3] | |

| iNOS Protein Expression | 25 | Noticeable Inhibition | [2] |

| 50 | Strong Inhibition | [2] | |

| 100 | Very Strong Inhibition | [2] | |

| COX-2 Protein Expression | 25 | Noticeable Inhibition | [2] |

| 50 | Strong Inhibition | [2] | |

| 100 | Very Strong Inhibition | [2] |

Table 2: In Vivo Anti-inflammatory Effects of this compound & Poncirin

Study on TNBS-induced colitis in mice.

| Treatment (Oral Admin.) | Dosage | Key Outcomes | Reference |

| Poncirin | 10 mg/kg/day | - Suppressed NF-κB activation- Reduced Th17 cell population- Increased Treg cell population | [1] |

| This compound | 10 mg/kg/day | - Effects were superior to Poncirin- Suppressed NF-κB activation- Reduced Th17 cell population- Increased Treg cell population | [1] |

Note: Specific percentages of cytokine reduction from in vivo studies were not detailed in the referenced abstracts, but the effects were reported as significant.

Key Experimental Protocols

The following sections describe generalized protocols for assessing the anti-inflammatory effects of this compound, based on methodologies reported in the literature.[1][2][3][5]

In Vitro Anti-inflammatory Assay in Macrophages

This protocol outlines the steps to measure the inhibition of cytokine production in LPS-stimulated macrophage cells.

Caption: Standard workflow for assessing this compound's in vitro anti-inflammatory activity.

1. Cell Culture and Seeding:

-

Cell Line: RAW 264.7 murine macrophages.

-

Procedure: Culture cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Seed cells into 96-well plates at a density of approximately 5 x 10⁴ cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

2. Compound Treatment and Stimulation:

-

Prepare stock solutions of this compound in DMSO and dilute to final concentrations in cell culture media.

-

Pre-treat the adhered cells with various concentrations of this compound (e.g., 10, 25, 50, 100 µM) for 1 hour. Include a vehicle control group (DMSO only).

-

Following pre-treatment, add Lipopolysaccharide (LPS) from E. coli to a final concentration of 1 µg/mL to all wells except the unstimulated control group.

-

Incubate the plates for 24 hours at 37°C.

3. Cytokine Measurement (ELISA):

-

After incubation, centrifuge the plates and collect the cell culture supernatant.

-

Quantify the concentrations of TNF-α and IL-6 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer’s instructions.

-

Read the absorbance at 450 nm using a microplate reader. Calculate cytokine concentrations based on a standard curve.

4. Western Blot for Signaling Proteins:

-

To analyze signaling pathways, treat cells in 6-well plates similarly. After a shorter incubation period (e.g., 30-60 minutes for protein phosphorylation), lyse the cells.

-

Separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against total and phosphorylated forms of p65, IκB-α, JNK, ERK, and p38. Use an antibody for a housekeeping protein (e.g., β-actin) as a loading control.

In Vivo Model: TNBS-Induced Colitis in Mice

This protocol describes a common model for inflammatory bowel disease used to evaluate the efficacy of this compound in vivo.[1]

1. Animal Model:

-

Use male C57BL/6 mice, acclimated for at least one week.

2. Induction of Colitis:

-

Anesthetize the mice.

-

Induce colitis via an intrarectal injection of 2,4,6-trinitrobenzenesulfonic acid (TNBS) dissolved in ethanol.

3. Compound Administration:

-

Divide mice into groups: a normal control, a TNBS control, and treatment groups.

-

Administer this compound (e.g., 10 mg/kg) or its precursor Poncirin orally once daily for a set period (e.g., 7 days).

4. Evaluation of Inflammatory Markers:

-

At the end of the treatment period, sacrifice the animals and collect colon tissues and blood.

-

Macroscopic analysis: Measure colon length and weight.

-

Histological analysis: Perform H&E staining on colon sections to assess tissue damage and inflammatory cell infiltration.

-

Biochemical analysis: Measure myeloperoxidase (MPO) activity in colon tissue as an indicator of neutrophil infiltration. Use ELISA to measure cytokine levels (e.g., IL-17, TNF-α) in colon homogenates or serum.

-

Flow Cytometry: Isolate cells from the spleen or mesenteric lymph nodes to analyze the populations of Th17 and Treg cells.

Conclusion and Future Directions

This compound demonstrates robust anti-inflammatory activity by modulating cytokine production through well-defined molecular mechanisms. Its primary action of inhibiting the LPS-TLR4 interaction provides a powerful upstream control point in the NF-κB signaling pathway. Furthermore, its ability to beneficially modulate the Th17/Treg cell axis highlights its potential to treat not only acute inflammation but also T-cell-mediated autoimmune disorders.

Future research should focus on:

-

Establishing precise IC₅₀ values for this compound against a wider range of pro-inflammatory cytokines.

-

Further elucidating the role of this compound in modulating the MAPK and potentially the JAK/STAT signaling pathways.

-

Conducting pharmacokinetic and bioavailability studies to optimize dosing and delivery for clinical applications.

-

Evaluating the efficacy of this compound in other preclinical models of inflammatory diseases, such as rheumatoid arthritis and neuroinflammation.

This comprehensive profile makes this compound a compelling candidate for further development as a novel anti-inflammatory therapeutic agent.

References

- 1. Poncirin and its metabolite this compound attenuate colitis in mice by inhibiting LPS binding on TLR4 of macrophages and correcting Th17/Treg imbalance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of LPS-induced iNOS, COX-2 and cytokines expression by poncirin through the NF-kappaB inactivation in RAW 264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

Unveiling the Bioavailability of Ponciretin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ponciretin, a flavonoid aglycone, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory and immunomodulatory effects. However, its clinical utility is intrinsically linked to its bioavailability—the extent and rate at which it is absorbed and becomes available at the site of action. This technical guide provides a comprehensive overview of the current understanding of this compound's bioavailability, drawing from in vivo, in vitro, and metabolic studies. This compound is primarily formed through the metabolism of its precursor, poncirin (B190377), by the gut microbiota. This guide will delve into the experimental protocols used to assess its absorption, distribution, metabolism, and excretion, and will visually represent the key biological pathways influenced by this compound. All quantitative data are presented in structured tables for clarity and comparative analysis.

Introduction

Flavonoids are a diverse group of polyphenolic compounds found in various plants and have been recognized for their wide range of biological activities. This compound, specifically, has demonstrated notable anti-inflammatory effects. A crucial aspect of harnessing its therapeutic potential lies in understanding its journey through the body after administration. This guide aims to provide an in-depth exploration of the bioavailability of this compound, focusing on the scientific data and methodologies that underpin our current knowledge.

In Vivo Bioavailability and Pharmacokinetics

Direct pharmacokinetic studies on this compound are limited as it is primarily a metabolite of poncirin. Therefore, the in vivo data available are predominantly from studies involving the oral administration of poncirin to animal models, followed by the measurement of this compound in biological fluids.

Animal Studies

Studies in mice and rats have been instrumental in elucidating the in vivo fate of poncirin and the subsequent appearance of this compound. Following oral administration of poncirin, it is metabolized by intestinal bacteria to its aglycone form, this compound, which is then absorbed into the systemic circulation.[1][2][3]

Table 1: Summary of a Representative In Vivo Study in Mice

| Parameter | Value | Reference |

| Animal Model | Mice | [4] |

| Administered Compound | Poncirin | [4] |

| Dose | 5 mg/kg/day (oral gavage) | [4] |

| Key Finding | Poncirin is metabolized to this compound by gut microbiota. | [2] |

Note: Specific pharmacokinetic parameters for this compound such as Cmax, Tmax, and AUC are not explicitly detailed in the available literature. The data primarily confirms the biotransformation of poncirin to this compound in vivo.

Experimental Protocol: In Vivo Pharmacokinetic Study

A typical experimental protocol to determine the pharmacokinetics of this compound following oral administration of poncirin in rodents is as follows:

-

Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are commonly used. Animals are acclimatized for at least one week before the experiment.[4]

-

Dosing: Poncirin is suspended in a vehicle such as 0.5% carboxymethylcellulose sodium (CMC-Na) and administered via oral gavage at a specific dose (e.g., 5 mg/kg).[4]

-

Blood Sampling: Blood samples are collected from the tail vein or via cardiac puncture at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) after administration.[5] Plasma is separated by centrifugation.

-

Sample Preparation: Plasma samples are typically prepared for analysis using protein precipitation with a solvent like acetonitrile, followed by centrifugation to remove precipitated proteins.[6][7]

-

Analytical Method: The concentration of this compound in the plasma samples is quantified using a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method.[6][7]

-

Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve), using non-compartmental analysis.[5]

In Vitro Permeability

In vitro models, particularly the Caco-2 cell monolayer assay, are widely used to predict the intestinal permeability of compounds.

Caco-2 Cell Permeability Assay

The Caco-2 cell line, derived from human colon adenocarcinoma, differentiates into a monolayer of polarized intestinal epithelial cells that form tight junctions, mimicking the intestinal barrier.[8] Studies on flavonoid aglycones suggest that they generally exhibit higher permeability across Caco-2 monolayers compared to their glycoside forms, primarily through passive diffusion.[1][3]

Table 2: Expected Permeability Characteristics of Flavonoid Aglycones in Caco-2 Assays

| Parameter | Typical Value/Characteristic | Reference |

| Apparent Permeability Coefficient (Papp) | >1.0 x 10⁻⁶ cm/s (indicative of good absorption) | [3] |

| Transport Mechanism | Passive Diffusion | [1][3] |

| Efflux Ratio (Papp B-A / Papp A-B) | ~1.0 (suggesting no significant active efflux) | [3] |

Experimental Protocol: Caco-2 Cell Permeability Assay

A standard protocol for assessing the permeability of this compound using the Caco-2 cell model is as follows:

-

Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer.

-

Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker like Lucifer yellow.

-

Transport Experiment:

-

For apical to basolateral (A-B) transport, a solution of this compound in a transport buffer (e.g., Hank's Balanced Salt Solution, HBSS) is added to the apical side, and the basolateral side is filled with fresh buffer.

-

For basolateral to apical (B-A) transport, the compound is added to the basolateral side.

-

-

Sampling: Samples are collected from the receiver chamber at specific time intervals (e.g., 30, 60, 90, and 120 minutes).

-

Quantification: The concentration of this compound in the collected samples is determined by HPLC-MS/MS.

-

Papp Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the steady-state flux, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

Metabolism and Biotransformation

The biotransformation of poncirin to this compound is a critical step for its absorption and subsequent biological activity.

Role of Gut Microbiota

Intestinal bacteria play a pivotal role in the metabolism of poncirin. These microorganisms possess enzymes that can hydrolyze the glycosidic bond of poncirin, releasing the aglycone this compound.[1][3] This enzymatic action is essential for the bioavailability of this compound, as the glycoside form (poncirin) is generally less permeable across the intestinal epithelium.

References

- 1. Molecular Mechanisms Underlying the Absorption of Aglycone and Glycosidic Flavonoids in a Caco-2 BBe1 Cell Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. Effects of Poncirin, a Citrus Flavonoid and Its Aglycone, Isosakuranetin, on the Gut Microbial Diversity and Metabolomics in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The development and validation of an HPLC-MS/MS method for the determination of eriocitrin in rat plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Ponciretin: A Novel Therapeutic Avenue for Colitis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Inflammatory bowel disease (IBD), encompassing ulcerative colitis and Crohn's disease, presents a significant and growing global health challenge. Current therapeutic strategies, while effective for some, are often associated with significant side effects and loss of response over time. This whitepaper explores the preclinical evidence for Ponciretin, a flavonoid and the primary metabolite of Poncirin, as a potential therapeutic agent for colitis. Drawing on key in vivo and in vitro studies, we delineate its mechanism of action, which involves the modulation of critical inflammatory pathways, including the inhibition of Toll-like receptor 4 (TLR4) signaling and the restoration of immune homeostasis between T helper 17 (Th17) and regulatory T (Treg) cells. This document provides a comprehensive overview of the experimental data, detailed protocols for relevant assays, and visual representations of the underlying molecular pathways to support further research and development of this compound as a novel treatment for colitis.

Introduction

Colitis is characterized by chronic inflammation of the colon, leading to debilitating symptoms and an increased risk of colorectal cancer. The pathogenesis is complex, involving genetic predisposition, environmental factors, and a dysregulated immune response to gut microbiota.[1] A key feature of this dysregulated immunity is the imbalance between pro-inflammatory Th17 cells and anti-inflammatory Treg cells. Furthermore, the activation of innate immune cells, such as macrophages, through pattern recognition receptors like TLR4, plays a crucial role in initiating and perpetuating the inflammatory cascade. The fruit of Poncirus trifoliata, a traditional Chinese medicine, has long been used for inflammatory conditions. Its main constituent, Poncirin, is metabolized by gut microbiota into its active form, this compound, which has demonstrated superior anti-inflammatory effects.[1]

Mechanism of Action of this compound in Colitis

Preclinical studies indicate that this compound exerts its anti-colitic effects through a multi-pronged approach, primarily by targeting macrophage activation and modulating T-cell differentiation.[1]

-

Inhibition of TLR4 Signaling: this compound has been shown to inhibit the binding of lipopolysaccharide (LPS), a component of Gram-negative bacteria, to TLR4 on the surface of macrophages.[1] This action prevents the downstream activation of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[1] By suppressing NF-κB activation, this compound reduces the production of pro-inflammatory cytokines.[1]

-

Correction of Th17/Treg Imbalance: A critical aspect of colitis pathogenesis is the predominance of pro-inflammatory Th17 cells over immunosuppressive Treg cells. This compound helps to restore this balance by suppressing the differentiation of splenocytes into Th17 cells and reducing the expression of the Th17-associated cytokine, IL-17.[1] Concurrently, it promotes the differentiation of splenocytes into Treg cells.[1]

The proposed signaling pathway for this compound's action is depicted below:

Preclinical Evidence

In Vivo Studies in a Murine Model of Colitis

The primary in vivo evidence for this compound's efficacy comes from a study utilizing the 2,4,6-trinitrobenzenesulfonic acid (TNBS)-induced colitis model in mice.[1] This model recapitulates many of the features of human IBD. Oral administration of this compound was found to significantly ameliorate the signs of colitis.[1]

Table 1: Effects of this compound on Macroscopic and Biochemical Markers of Colitis in TNBS-Treated Mice

| Parameter | Control Group | TNBS-Treated Group | TNBS + this compound-Treated Group |

| Colon Length | Normal | Significantly Shortened | Shortening Inhibited |

| Myeloperoxidase (MPO) Activity | Baseline | Significantly Increased | Increase Inhibited |

| NF-κB Activation | Baseline | Significantly Increased | Activation Inhibited |

| Occludin Expression | Normal | Decreased | Increased |

| Claudin-1 Expression | Normal | Decreased | Increased |

| ZO-1 Expression | Normal | Decreased | Increased |

Data is descriptive based on the findings of Kang & Kim (2016). For precise quantitative values, please refer to the original publication.[1]

Table 2: Effects of this compound on T-Cell Populations in TNBS-Treated Mice

| Cell Population | Control Group | TNBS-Treated Group | TNBS + this compound-Treated Group |

| Th17 Cell Differentiation | Baseline | Significantly Increased | Differentiation Suppressed |

| Treg Cell Differentiation | Baseline | Decreased | Increased |

Data is descriptive based on the findings of Kang & Kim (2016). For precise quantitative values, please refer to the original publication.[1]

In Vitro Studies

In vitro experiments have corroborated the in vivo findings, demonstrating this compound's direct effects on immune cells.

Table 3: In Vitro Effects of this compound on Macrophage and Splenocyte Function

| Cell Type & Stimulus | Measured Outcome | Effect of this compound |

| Macrophages + LPS | NF-κB Activation | Suppressed |

| Splenocytes | Differentiation into Th17 cells | Suppressed |

| Splenocytes | Expression of IL-17 and Foxp3 | Suppressed |

| Splenocytes | Differentiation into Treg cells | Increased |

Data is descriptive based on the findings of Kang & Kim (2016). For precise quantitative values, please refer to the original publication.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.

TNBS-Induced Colitis in Mice

This protocol describes the induction of colitis in mice, a widely used model for IBD research.

Materials:

-

2,4,6-trinitrobenzenesulfonic acid (TNBS)

-

Ethanol

-

Male mice (e.g., C57BL/6, 8-10 weeks old)

-

Anesthetic (e.g., isoflurane)

-

Flexible catheter

Procedure:

-

Acclimatize mice for at least one week before the experiment.

-

Fast mice overnight before TNBS administration.

-

Anesthetize the mice.

-

Gently insert a flexible catheter approximately 4 cm into the colon.

-

Slowly instill 100-150 µL of TNBS solution (e.g., 2.5% TNBS in 50% ethanol) into the colon.

-

To ensure proper distribution, hold the mouse in a head-down position for 60 seconds.

-

Return the mouse to its cage and monitor for recovery.

-

Administer this compound or vehicle control orally daily for the duration of the study.

-

Monitor mice daily for weight loss, stool consistency, and signs of rectal bleeding.

-

At the end of the study period, euthanize the mice and collect the colon for analysis of length, myeloperoxidase (MPO) activity, and histological examination.

Macrophage Activation Assay

This assay is used to assess the effect of this compound on LPS-induced macrophage activation.

Materials:

-

Peritoneal macrophages or a macrophage cell line (e.g., RAW 264.7)

-

Lipopolysaccharide (LPS)

-

This compound

-

Cell culture medium and supplements

-

Reagents for NF-κB analysis (e.g., ELISA or Western blot)

Procedure:

-

Isolate peritoneal macrophages from mice or culture a macrophage cell line.

-

Seed the macrophages in appropriate culture plates.

-

Pre-treat the cells with varying concentrations of this compound for a specified time (e.g., 1 hour).

-

Stimulate the macrophages with LPS (e.g., 1 µg/mL) for a set duration (e.g., 24 hours).

-

Collect cell lysates or supernatants for analysis.

-

Measure NF-κB activation in cell lysates using an appropriate method (e.g., ELISA for phosphorylated p65 or Western blot).

-

Measure pro-inflammatory cytokine levels in the supernatant by ELISA.

T-Cell Differentiation Assay

This protocol outlines the procedure for evaluating the effect of this compound on the differentiation of naive T-cells into Th17 and Treg lineages.

Materials:

-

Splenocytes isolated from mice

-

Anti-CD3 and anti-CD28 antibodies

-

Recombinant cytokines for Th17 differentiation (e.g., TGF-β, IL-6)

-

Recombinant cytokines for Treg differentiation (e.g., TGF-β)

-

This compound

-

Fluorescently labeled antibodies for flow cytometry (e.g., anti-CD4, anti-IL-17, anti-Foxp3)

-

Flow cytometer

Procedure:

-

Isolate splenocytes from the spleens of mice.

-

Coat culture plates with anti-CD3 and anti-CD28 antibodies to activate T-cells.

-

Add the isolated splenocytes to the coated plates.

-

Add this compound at various concentrations to the appropriate wells.

-

Add the respective cytokine cocktails to induce either Th17 or Treg differentiation.

-

Incubate the cells for 3-5 days.

-

Restimulate the cells with PMA and ionomycin (B1663694) in the presence of a protein transport inhibitor (e.g., Brefeldin A) for the final 4-6 hours of culture for intracellular cytokine staining.

-

Harvest the cells and stain with fluorescently labeled antibodies against cell surface markers (e.g., CD4) and intracellular markers (e.g., IL-17 for Th17, Foxp3 for Treg).

-

Analyze the stained cells by flow cytometry to determine the percentage of Th17 and Treg cells in each treatment group.

Conclusion and Future Directions

This compound has emerged as a promising preclinical candidate for the treatment of colitis. Its ability to target both innate and adaptive immune responses by inhibiting the TLR4-NF-κB pathway in macrophages and correcting the Th17/Treg imbalance provides a strong rationale for its therapeutic potential. The data from in vivo and in vitro studies consistently demonstrate its anti-inflammatory efficacy.

Future research should focus on several key areas:

-

Pharmacokinetics and Bioavailability: Detailed studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

-

Safety and Toxicology: Comprehensive toxicology studies are required to establish a safe dose range for potential clinical trials.

-

Efficacy in Other Colitis Models: Evaluating this compound in other experimental models of colitis, such as the dextran (B179266) sulfate (B86663) sodium (DSS) model, would provide a broader understanding of its therapeutic utility.

-

Combination Therapy: Investigating the potential synergistic effects of this compound with existing IBD therapies could lead to more effective treatment regimens.

References

In Vitro Oncology Insights: A Technical Guide to the Effects of Ponciretin on Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ponciretin, a flavanone (B1672756) glycoside naturally present in citrus fruits, has emerged as a compound of interest in oncological research due to its potential anti-cancer activities. This technical guide provides a comprehensive overview of the in vitro effects of this compound on various cancer cell lines, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Data Presentation: Quantitative Effects of this compound

The anti-proliferative and pro-apoptotic effects of this compound have been evaluated across different cancer cell lines. The following tables summarize the key quantitative findings from these studies, providing a comparative analysis of its efficacy.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay Method |

| AGS | Gastric Adenocarcinoma | ~150 | 24 | MTT |

| HeLa | Cervical Cancer | Concentration-dependent inhibition (5–160 µM) | Not Specified | MTT |

| SKBR3 | HER2+ Breast Cancer | 4, 8, 12 (Concentrations used) | 24 | Not Specified |

| MG63/CDDP | Cisplatin-resistant Osteosarcoma | 80 (Concentration used) | 48 | Not Specified |

| U2OS/CDDP | Cisplatin-resistant Osteosarcoma | 80 (Concentration used) | 48 | Not Specified |

Table 2: this compound-Induced Apoptosis in Cancer Cell Lines

| Cell Line | Concentration (µM) | % of Apoptotic Cells (Early + Late) | Method |

| AGS | 0 | 2.7 | Annexin V-FITC/PI |

| 50 | 14.4 | Annexin V-FITC/PI | |

| 150 | 27.3 | Annexin V-FITC/PI | |

| SKBR3 | 0 | Not specified | AO/EB & Annexin V-FITC/PI |

| 4 | Dose-dependent increase | AO/EB & Annexin V-FITC/PI | |

| 8 | Dose-dependent increase | AO/EB & Annexin V-FITC/PI | |

| 12 | Dose-dependent increase | AO/EB & Annexin V-FITC/PI |

Table 3: Effect of this compound on Cell Cycle Distribution in AGS Gastric Cancer Cells

| Treatment | % of Cells in Sub-G1 Phase | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| Control (0 µM) | Not specified | Not specified | Not specified | Not specified |

| This compound (50 µM) | 10.62 | Not specified | Decreased | Decreased |

| This compound (150 µM) | 21.87 | Not specified | Decreased | Decreased |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the quantitative data tables. These protocols are intended to serve as a guide and may require optimization based on specific laboratory conditions and cell lines.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells and calculate the half-maximal inhibitory concentration (IC50).

Materials:

-

Cancer cell lines (e.g., AGS, HeLa)

-

Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound stock solution (dissolved in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing various concentrations of this compound (e.g., 0, 5, 10, 25, 50, 100, 150, 160 µM). Include a vehicle control (DMSO) at the same concentration as in the highest this compound treatment.

-

Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the percentage of viability against the this compound concentration to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after this compound treatment.

Materials:

-

Cancer cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired duration.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are considered late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of this compound on the distribution of cells in different phases of the cell cycle.

Materials:

-

Cancer cell lines

-

This compound

-

PBS

-

70% Ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) staining solution containing RNase A

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells and treat with this compound as described for the apoptosis assay.

-

Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Store the fixed cells at -20°C overnight.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A.

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases is determined based on the fluorescence intensity of PI.

Western Blot Analysis

Objective: To detect changes in the expression levels of proteins involved in apoptosis and signaling pathways following this compound treatment.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Primary antibodies (e.g., against FasL, Caspase-8, Caspase-3, PARP, p-PI3K, p-Akt, β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Protein Extraction: Treat cells with this compound, then lyse the cells in lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and then incubate with HRP-conjugated secondary antibodies.

-